

# Physicochemical Properties of 1-Acetyl-7-azaindole: A Technical Guide

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## Compound of Interest

Compound Name: 1-Acetyl-7-azaindole

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## Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **1-Acetyl-7-azaindole**. Due to the limited availability of specific experimental data for this particular derivative, this document also includes data for the parent compound, 7-azaindole, and other closely related analogues to provide a comparative context for researchers. Furthermore, this guide outlines standardized experimental protocols for the determination of key physicochemical parameters and presents a representative signaling pathway to illustrate the potential biological relevance of 7-azaindole derivatives in drug discovery.

## Introduction to 1-Acetyl-7-azaindole

**1-Acetyl-7-azaindole** belongs to the azaindole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.<sup>[1]</sup> The fusion of a pyridine and a pyrrole ring creates a scaffold that can be functionalized to modulate properties such as solubility, lipophilicity, and target binding.<sup>[1]</sup> The addition of an acetyl group at the N-1 position of the 7-azaindole core can significantly influence its electronic properties and potential as a therapeutic agent. Azaindole derivatives have been extensively investigated as kinase inhibitors, demonstrating their potential in the development of targeted cancer therapies.<sup>[2]</sup>

## Physicochemical Data

Quantitative data for **1-Acetyl-7-azaindole** is not readily available in the public domain. The following tables summarize the available physicochemical data for the parent compound, 7-azaindole, and a related positional isomer, 3-Acetyl-7-azaindole, to serve as a reference.

Table 1: Physicochemical Properties of 7-Azaindole (CAS: 271-63-6)

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub>	[3]
Molecular Weight	118.14 g/mol	[3][4]
Melting Point	105-107 °C	[4][5]
Boiling Point	270 °C at 755 Torr	[6]
pKa	7.69 ± 0.20 (Predicted)	[7]
logP	1.18760	[8]
Water Solubility	Slightly soluble	[8]
Solubility in other solvents	Soluble in Methanol, Chloroform, N,N-Dimethylformamide	[6][7][8]

Table 2: Physicochemical Properties of 3-Acetyl-7-azaindole (CAS: 83393-46-8)

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O	[9]
Molecular Weight	160.17 g/mol	[9]
Physical Description	Solid	[9]
Density	1.265 g/cm <sup>3</sup>	[9]

## Experimental Protocols

The following are generalized experimental protocols that can be employed to determine the physicochemical properties of **1-Acetyl-7-azaindole**.

## Determination of Melting Point

A calibrated digital melting point apparatus can be used for this determination.

Methodology:

- A small, dry sample of **1-Acetyl-7-azaindole** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate (e.g., 2 °C/minute) close to the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

## Determination of Solubility

The equilibrium solubility method can be utilized to determine the solubility of the compound in various solvents.

Methodology:

- An excess amount of **1-Acetyl-7-azaindole** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## Determination of pKa

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa).

Methodology:

- A known concentration of **1-Acetyl-7-azaindole** is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

## Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is a classical approach for determining the logP value.

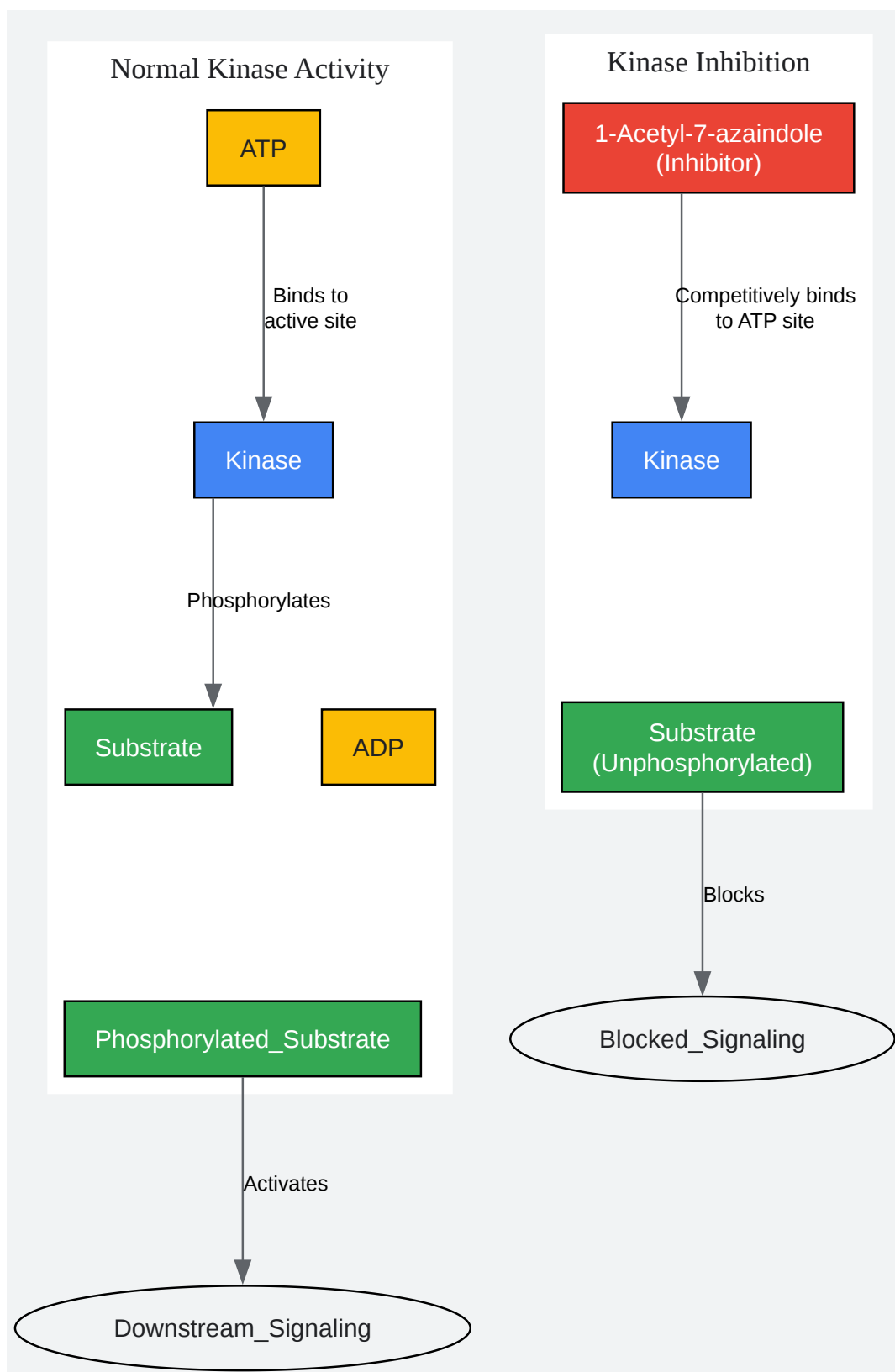
Methodology:

- A solution of **1-Acetyl-7-azaindole** is prepared in a biphasic system of n-octanol and water.
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- The phases are separated by centrifugation.
- The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV).
- The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

## Potential Biological Activity and Signaling Pathway

While specific signaling pathways involving **1-Acetyl-7-azaindole** have not been detailed in the literature, the 7-azaindole scaffold is a well-established hinge-binding motif for various protein kinases.<sup>[1]</sup> Derivatives of 7-azaindole have been developed as potent inhibitors of kinases involved in oncogenic signaling pathways.

Below is a generalized diagram illustrating the mechanism of action of a 7-azaindole-based kinase inhibitor.



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Caption: Generalized kinase inhibition by a 7-azaindole derivative.

## Conclusion

**1-Acetyl-7-azaindole** is a compound of significant interest for drug discovery, particularly in the area of kinase inhibition. While specific experimental data on its physicochemical properties are sparse, the data available for the parent 7-azaindole and related analogues provide a valuable starting point for research and development. The experimental protocols outlined in this guide offer a framework for the systematic characterization of this and other novel compounds. Further investigation into the biological activities of **1-Acetyl-7-azaindole** is warranted to fully elucidate its therapeutic potential.

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